molecular formula C24H25N3O2 B379406 4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE

4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE

Cat. No.: B379406
M. Wt: 387.5g/mol
InChI Key: DVITUKJKEPTQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a methoxyphenyl group, and a methylphenoxyethyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE typically involves multiple steps, starting with the preparation of the benzimidazole core This is often achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of the benzimidazole core can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The methoxyphenyl and methylphenoxyethyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(2-phenylethyl)amine
  • N-(4-methoxyphenyl)-N-(2-methylphenyl)amine
  • N-(4-methoxyphenyl)-N-(benzimidazol-2-yl)amine

Uniqueness

4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole core, along with the methoxyphenyl and methylphenoxyethyl groups, differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5g/mol

IUPAC Name

4-methoxy-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline

InChI

InChI=1S/C24H25N3O2/c1-18-7-3-6-10-23(18)29-16-15-27-22-9-5-4-8-21(22)26-24(27)17-25-19-11-13-20(28-2)14-12-19/h3-14,25H,15-17H2,1-2H3

InChI Key

DVITUKJKEPTQAE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)OC

Origin of Product

United States

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